molecular formula C6H5Br2NO B1433645 2,3-Dibromo-5-methoxypyridine CAS No. 1211521-89-9

2,3-Dibromo-5-methoxypyridine

Cat. No. B1433645
CAS RN: 1211521-89-9
M. Wt: 266.92 g/mol
InChI Key: DGGCDSWYPYZWGV-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methoxypyridine is an aromatic organic compound. It is part of the pyridine family and is often used in chemical reactions and synthesis .


Synthesis Analysis

The synthesis of 2,3-Dibromo-5-methoxypyridine can involve various methods such as bromination and palladium-catalyzed cross-coupling reactions . The synthesis method can affect the purity, yield, and properties of the compound.


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-methoxypyridine has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . The compound crystallizes in a monoclinic system .


Chemical Reactions Analysis

Bromination reactions are key in the synthesis of 2,3-Dibromo-5-methoxypyridine . N-bromosuccinimide (NBS) is often used as a brominating reagent due to its easy preparation, mild reaction conditions, good selectivity, high yield, and easy product separation .


Physical And Chemical Properties Analysis

2,3-Dibromo-5-methoxypyridine is a pale yellow solid that is soluble in organic solvents such as dichloromethane and ethanol. It has a molecular weight of 266.92 g/mol .

Scientific Research Applications

Reactions with Methoxide and Methanethiolate Ions

2,3-Dibromo-5-methoxypyridine reacts with sodium isopropanethiolate and methanethiolate, leading to mono- or bis-substitution depending on the conditions. It also reacts with sodium methoxide to yield mono-substituted products. The synthesis of methoxy thiomethoxypyridine from halogeno methoxypyridines is a notable application (Testaferri et al., 1985).

Synthesis of Brominated Bipyridines and Bipyrimidines

Efficient syntheses of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines, crucial for metal-complexing molecular rods, have been developed using 2,3-Dibromo-5-methoxypyridine (Schwab et al., 2002).

Cytotoxic Activity Assessment in Cancer Research

A series of 2-methoxypyridine-3-carbonitrile derivatives, synthesized from 2,3-Dibromo-5-methoxypyridine, were screened for cytotoxicity against liver, prostate, and breast cancer cell lines, revealing promising antiproliferative effects (Al‐Refai et al., 2019).

Deprotonative Metalation Using Mixed Lithium–Iron Combinations

The compound plays a role in the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, a process significant in organic synthesis (Nagaradja et al., 2012).

Synthesis of Bicyclic δ-Lactams

5-Functionalised 2-methoxypyridines, synthesized from 2,3-Dibromo-5-methoxypyridine, are used in creating 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones, pivotal in pharmaceutical research (Sośnicki, 2009).

Total Synthesis of Lycopodium Alkaloids

Methoxypyridine, a derivative of 2,3-Dibromo-5-methoxypyridine, serves as a masked pyridone in the synthesis of lycoposerramine R, a Lycopodium alkaloid, highlighting its role in complex natural product synthesis (Bisai & Sarpong, 2010).

Formation of Charge Transfer Complexes

The compound forms charge transfer complexes with chloranilic acid in various solvents, demonstrating its importance in molecular interactions studies (Alghanmi & Habeeb, 2015).

Safety And Hazards

2,3-Dibromo-5-methoxypyridine is classified as Acute Tox. 3 Oral, meaning it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,3-dibromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCDSWYPYZWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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